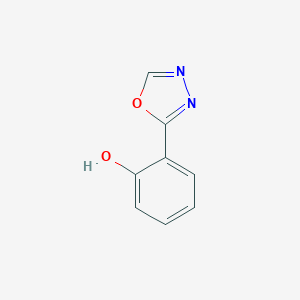

2-(1,3,4-Oxadiazol-2-yl)phenol

Descripción general

Descripción

Métodos De Preparación

La síntesis de fenadiazol implica la ciclación de N,N'-diacilhidrazinas en presencia de diversos agentes deshidratantes . Una ruta clásica es la reacción entre hidrazidas y ácidos carboxílicos, seguida de ciclación intramolecular . Otro método implica una ruta sin disolvente que comienza con hidrazidas y amidas en presencia de tetracloruro de titanio . Los métodos de producción industrial generalmente siguen estas rutas sintéticas, asegurando la pureza y el rendimiento del compuesto.

Análisis De Reacciones Químicas

El fenadiazol se somete a varios tipos de reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar en condiciones específicas, lo que lleva a la formación de varios productos de oxidación.

Reducción: Las reacciones de reducción se pueden realizar utilizando agentes reductores comunes, lo que resulta en la formación de derivados reducidos.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y nucleófilos como las aminas y los tioles. Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados.

Aplicaciones Científicas De Investigación

Pharmacological Applications

Anticancer Activity

Numerous studies have demonstrated the anticancer properties of 2-(1,3,4-oxadiazol-2-yl)phenol and its derivatives. For instance, a series of compounds linked to the oxadiazole ring have been synthesized and tested against several cancer cell lines, including HeLa (cervical), MDA-MB-231 (breast), and DU-145 (prostate). These compounds exhibited potent anticancer activity by inhibiting tubulin polymerization, which is crucial for cancer cell division .

Antimicrobial Properties

The compound has also shown significant antimicrobial activity against various pathogens. Research indicates that derivatives of 1,3,4-oxadiazoles possess antibacterial effects against Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against fungi like Candida albicans and Aspergillus niger . The minimum inhibitory concentrations (MIC) of these compounds often compare favorably to standard antibiotics.

Anti-inflammatory Effects

Some derivatives of this compound have been evaluated for their anti-inflammatory effects. Compounds have shown selective inhibition of cyclooxygenase enzymes (COX-1/COX-2), which are involved in the inflammatory response. Certain derivatives displayed superior anti-inflammatory activity compared to established drugs like celecoxib .

Agricultural Applications

The oxadiazole derivatives are not only limited to medicinal chemistry but also find applications in agriculture. They have been explored as potential pesticides due to their efficacy against various agricultural pests. Studies suggest that these compounds can act as effective agents against weeds, insects, and fungi . This dual functionality highlights their importance in sustainable agricultural practices.

Material Science Applications

Organic Electronics

The unique electronic properties of oxadiazole compounds make them suitable for applications in organic electronics. They can be utilized in the development of organic light-emitting diodes (OLEDs), laser dyes, and other optoelectronic devices due to their luminescent characteristics . Research indicates that conjugated systems involving oxadiazoles exhibit interesting electron transfer properties which are beneficial for these applications.

Summary Table of Applications

Mecanismo De Acción

El fenadiazol ejerce sus efectos interactuando con objetivos moleculares específicos en el sistema nervioso central. Se cree que aumenta la actividad del ácido gamma-aminobutírico (GABA), un neurotransmisor que inhibe la actividad neuronal, lo que lleva a sus efectos sedantes e hipnóticos . Las propiedades anticonvulsivas y espasmolíticas del compuesto también se atribuyen a su interacción con los receptores GABA y otras vías moleculares involucradas en la excitabilidad neuronal .

Comparación Con Compuestos Similares

El fenadiazol forma parte de la familia del 1,3,4-oxadiazol, que incluye varios otros compuestos con estructuras y propiedades similares:

Tiodazosina: Un compuesto con actividad biológica similar, utilizado en el tratamiento de la hipertensión.

En comparación con estos compuestos, el fenadiazol es único debido a sus propiedades sedantes e hipnóticas específicas, lo que lo convierte en un compuesto valioso para la investigación en el campo de los depresores del sistema nervioso central.

Actividad Biológica

2-(1,3,4-Oxadiazol-2-yl)phenol, also known as ODAP (Oxadiazole Derivative of Phenol), is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activities associated with ODAP, focusing on its anticancer, antimicrobial, and anti-inflammatory properties.

Chemical Structure

The chemical structure of this compound can be described as follows:

- Molecular Formula : CHNO

- Molecular Weight : 175.17 g/mol

The oxadiazole ring contributes to the compound's unique biological properties by influencing its interaction with various biological targets.

Anticancer Activity

Numerous studies have reported the anticancer potential of this compound and its derivatives. The mechanism of action often involves the inhibition of tubulin polymerization, which is crucial for cancer cell division.

Case Studies

- Study on Anticancer Activity :

- A series of oxadiazole derivatives were synthesized and tested against various cancer cell lines including HeLa (cervical), MDA-MB-231 (breast), and DU-145 (prostate). Compounds exhibited significant cytotoxicity, with some derivatives showing IC values in the low micromolar range against multiple cancer types .

- Mechanism of Action :

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. It has shown effectiveness against various bacterial strains.

Antibacterial Studies

- Activity Against Bacteria :

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, ODAP has been studied for its anti-inflammatory effects.

Mechanism and Findings

- It has been suggested that ODAP can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines. This was observed in studies where ODAP reduced levels of TNF-alpha and IL-6 in cell cultures exposed to inflammatory stimuli .

Summary Table of Biological Activities

Propiedades

IUPAC Name |

2-(1,3,4-oxadiazol-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2/c11-7-4-2-1-3-6(7)8-10-9-5-12-8/h1-5,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OINXXHYENYVYPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NN=CO2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7057608 | |

| Record name | Fenadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7057608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1008-65-7 | |

| Record name | Fenadiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1008-65-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fenadiazole [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001008657 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fenadiazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100729 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Fenadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7057608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,4-Oxadiazole, 2-(o-hydroxyphenyl)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FENADIAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8YX6HIZ0IP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of studying the spectral-luminescent properties of 2-aryl-1,3,4-oxadiazoles?

A1: Understanding the spectral-luminescent properties of compounds like 2-aryl-1,3,4-oxadiazoles is crucial for various applications. [] These properties relate to how a molecule absorbs and emits light, which is essential for:

Q2: How can the findings on 2-aryl-1,3,4-oxadiazoles be applied to other similar compounds, potentially including Fenadiazole?

A2: While this research doesn't directly investigate Fenadiazole, it provides valuable insights into the structure-property relationships of 1,3,4-oxadiazole derivatives. [] By understanding how different substituents on the aryl group influence the spectral-luminescent properties in 2-aryl-1,3,4-oxadiazoles, researchers can:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.